molecular formula C11H19BrN2O B13965946 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No.: B13965946
M. Wt: 275.19 g/mol
InChI Key: WRJFVSOQWIZLIR-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(bromomethyl)-6-azaspiro[34]octan-6-yl)propan-1-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one typically involves multiple steps. One common approach is the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or using sulfonyl chloride/base . The reaction mechanism proceeds through the activation of the primary alcohol and intramolecular nitrogen nucleophilic attack, forming the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino and carbonyl groups can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

2-Amino-1-(2-(bromomethyl)-6-azaspiro[3

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential biological activity.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is not well-documented. its structure suggests that it could interact with various molecular targets, potentially involving pathways related to its functional groups. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H19BrN2O

Molecular Weight

275.19 g/mol

IUPAC Name

2-amino-1-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one

InChI

InChI=1S/C11H19BrN2O/c1-8(13)10(15)14-3-2-11(7-14)4-9(5-11)6-12/h8-9H,2-7,13H2,1H3

InChI Key

WRJFVSOQWIZLIR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CC(C2)CBr)N

Origin of Product

United States

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